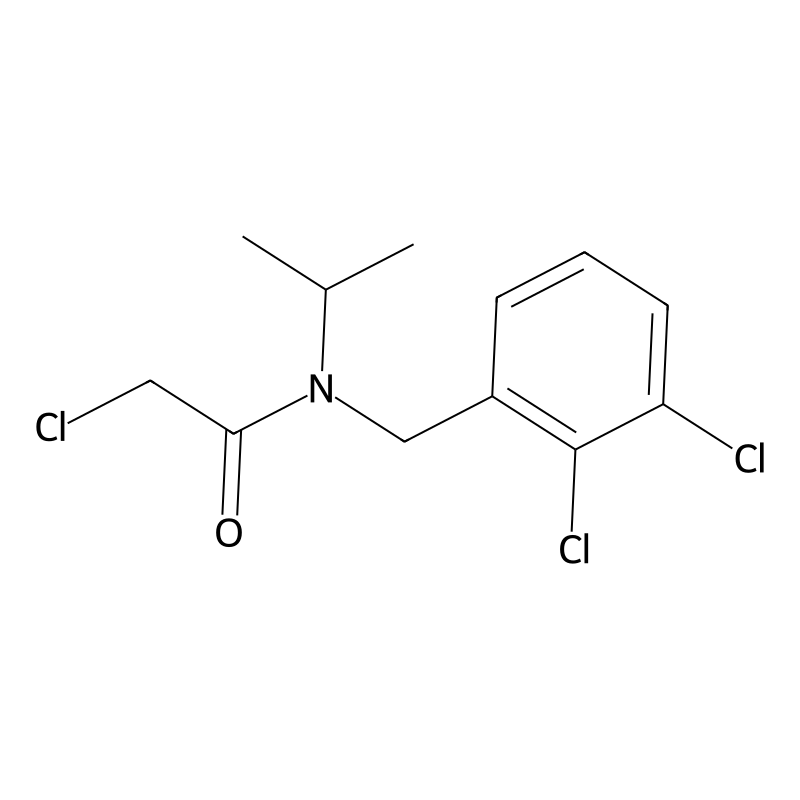

2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide is a chemical compound with the molecular formula C12H14Cl3NO and a molecular weight of 296.6 g/mol. It features a chloro-substituted benzyl group and an isopropyl acetamide moiety, making it structurally unique. This compound is primarily used in research settings due to its potential applications in medicinal chemistry and agrochemicals .

The reactivity of 2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide can be attributed to the presence of the chloro groups, which can participate in nucleophilic substitution reactions. The acetamide functional group can also undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding acid and amine. Additionally, this compound may exhibit electrophilic aromatic substitution due to the electron-withdrawing nature of the chloro substituents on the benzene ring.

Synthesis of 2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide typically involves several steps:

- Chlorination: Starting from an appropriate benzyl derivative, chlorination is performed using chlorine gas or a chlorinating agent to introduce the dichloro substituents.

- Formation of Acetamide: The chlorinated benzyl compound is then reacted with isopropylamine and acetic anhydride or acetyl chloride to form the acetamide linkage.

- Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

This compound has potential applications in various fields:

- Medicinal Chemistry: As a scaffold for developing new drugs targeting bacterial and fungal infections.

- Agrochemicals: Its antimicrobial properties may be exploited in agricultural formulations to protect crops from pathogens.

- Research: Used as a chemical probe in biological studies to elucidate mechanisms of action for similar compounds.

Several compounds share structural similarities with 2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Benzyl-2-chloro-N-isopropyl-acetamide | C12H16ClNO | Lacks dichloro substituents; more hydrophobic |

| 2-Chloro-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide | C13H13ClN2O | Contains cyano group; different reactivity |

| 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide | C12H13Cl2N3O | Features hydrazine; potential for different biological activity |

The uniqueness of 2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide lies in its specific combination of chloro substituents and the isopropyl acetamide group, which may enhance its efficacy against certain pathogens compared to other structurally similar compounds.